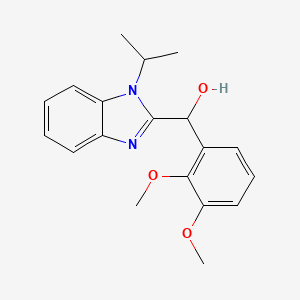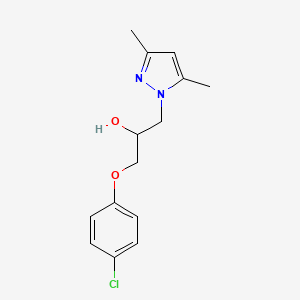
(2,3-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound has been studied for its mechanism of action, biochemical and physiological effects, and various other aspects to explore its potential applications in medicine.
Mécanisme D'action
The exact mechanism of action of (2,3-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. One study showed that this compound can activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. Another study suggested that it can inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects on the body. It has been shown to reduce oxidative stress and inflammation, which can contribute to the development of various diseases. Additionally, this compound has been found to improve glucose metabolism and insulin sensitivity, which can be beneficial for individuals with diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2,3-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol in lab experiments include its potential therapeutic benefits and its ability to modulate various signaling pathways in the body. However, there are also limitations to using this compound in research. For example, its mechanism of action is not fully understood, and more studies are needed to determine its safety and efficacy in humans.
Orientations Futures
There are several potential future directions for research on (2,3-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol. One direction could be to further explore its anti-inflammatory properties and its potential applications in treating inflammatory diseases like arthritis. Another direction could be to investigate its neuroprotective effects and its potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans and to explore its potential side effects.
Méthodes De Synthèse
The synthesis of (2,3-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol involves the reaction of 2,3-dimethoxybenzaldehyde with 1-isopropyl-1H-benzimidazole-2-carbaldehyde in the presence of a reducing agent like sodium borohydride. The reaction is carried out in a suitable solvent like ethanol or methanol, and the product is purified by recrystallization.
Applications De Recherche Scientifique
Several scientific studies have been conducted to explore the potential applications of (2,3-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol in medicine. One study showed that this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in the body. Another study found that it can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential neuroprotective effects and its ability to improve cognitive function.
Propriétés
IUPAC Name |
(2,3-dimethoxyphenyl)-(1-propan-2-ylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-12(2)21-15-10-6-5-9-14(15)20-19(21)17(22)13-8-7-11-16(23-3)18(13)24-4/h5-12,17,22H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWOPLTZPNDAOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(C3=C(C(=CC=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49672915 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(diphenylacetyl)amino]-N-(4-nitrophenyl)benzamide](/img/structure/B5231292.png)
![3-[(benzyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5231298.png)

![2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5231307.png)
![1-(4-fluorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5231329.png)
![2-({2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5231332.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5231343.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B5231349.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-methylbenzamide](/img/structure/B5231361.png)

